Cas no 81597-71-9 (1-(5-bromo-2-thienylsulfonyl)piperidine)

1-(5-bromo-2-thienylsulfonyl)piperidine structure
81597-71-9 structure
Product Name:1-(5-bromo-2-thienylsulfonyl)piperidine
CAS No:81597-71-9
MF:C9H12BrNO2S2
MW:310.231079101563
CID:2120237
PubChem ID:558610
Update Time:2025-04-21

1-(5-bromo-2-thienylsulfonyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-2-thienylsulfonyl)piperidine
    • 1-(5-Bromothiophen-2-ylsulfonyl)piperidine
    • DTXSID501269858
    • 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine #
    • AO-080/40883021
    • DB-311075
    • 1-((5-bromothiophen-2-yl)sulfonyl)piperidine
    • AKOS000388072
    • SCHEMBL2976598
    • F6548-0500
    • 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine
    • SR-01000534948-1
    • 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine
    • Piperidine, 1-[(5-bromo-2-thienyl)sulfonyl]-
    • HMS2473P19
    • MLS000099294
    • EU-0052896
    • 81597-71-9
    • SR-01000534948
    • 1-(5-Bromo-thiophene-2-sulfonyl)-piperidine
    • 1-(5-bromothiophen-2-yl)sulfonylpiperidine
    • SMR000073566
    • STK727775
    • CHEMBL1407556
    • 1-((5-Bromo-2-thienyl)sulfonyl)piperidine
    • HMS3436B20
    • Inchi: 1S/C9H12BrNO2S2/c10-8-4-5-9(14-8)15(12,13)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2
    • InChI Key: JOPVDBGGIVPTLH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(S1)S(N1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 308.94928Da
  • Monoisotopic Mass: 308.94928Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 74Ų
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